molecular formula C11H12FNO5S B2681463 (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1613637-25-4

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B2681463
CAS RN: 1613637-25-4
M. Wt: 289.28
InChI Key: YDYGDLFTYNVSOS-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as F-Pyrrolidine-2-carboxylic acid, is a synthetic organic compound with a wide range of applications in the fields of medicine, chemistry, and biotechnology. It is a versatile molecule that can be used in a variety of reactions and processes, including synthesis, catalysis, and drug delivery. Its unique structure makes it an attractive candidate for a wide range of research applications.

Scientific Research Applications

Synthesis of Antibacterial Agents

One study outlines the synthesis of pyridonecarboxylic acids, which are potent antibacterial agents. The research demonstrates the preparation of compounds with amino- and/or hydroxy-substituted cyclic amino groups, revealing their significant antibacterial activity. Such compounds are more active than enoxacin, a known antibacterial agent, indicating their potential in medicinal chemistry (Egawa et al., 1984).

Catalytic Applications

Research into sulfonated Schiff base copper(II) complexes has shown their efficiency and selectivity as catalysts in alcohol oxidation. These complexes, synthesized from reactions involving 2-aminobenzenesulfonic acid, demonstrate high catalytic activity, highlighting the relevance of sulfonic acid derivatives in developing new catalytic processes (Hazra et al., 2015).

Stereochemistry and Peptide Synthesis

The stereochemical preparation of amino carboxylic acid derivatives and their incorporation into peptides has been extensively studied. Research indicates the utility of these derivatives in constructing peptides with rigid skeletons, offering insights into the structural basis for peptide function and design (Yoshinari et al., 2011).

Synthesis of Fluorinated Compounds

A method for the synthesis of 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry for their inhibitory activities, has been reported. This research demonstrates the facile preparation of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, highlighting the importance of fluorinated compounds in drug development (Singh & Umemoto, 2011).

Molecular Interactions and Hydrogen Bonding

The study of proton-transfer compounds reveals the intricate hydrogen-bonded structures that can be formed with sulfosalicylic acid derivatives. These structures are essential for understanding molecular interactions and the design of molecular assemblies with specific functions (Smith et al., 2005).

properties

IUPAC Name

(2S,4R)-1-(4-fluorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYGDLFTYNVSOS-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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